molecular formula C21H20N2O3 B2807036 4-(1,3-Benzodioxol-5-ylmethylidene)-5-tert-butyl-2-phenylpyrazol-3-one CAS No. 1024790-34-8

4-(1,3-Benzodioxol-5-ylmethylidene)-5-tert-butyl-2-phenylpyrazol-3-one

Cat. No. B2807036
CAS RN: 1024790-34-8
M. Wt: 348.402
InChI Key: HDVGRUHAGPIRQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalyzed cross-coupling reactions . For instance, the synthesis of 1-benzo[1,3]dioxol-5-yl-indoles involves a Pd-catalyzed C-N cross-coupling .


Chemical Reactions Analysis

Similar compounds, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been synthesized and evaluated for their anticancer activity . The structure-activity relationship (SAR) studies of these compounds have shown promising results .

Scientific Research Applications

Antioxidant Activity

The compound’s structure includes a 1,3-benzodioxole ring system, which is a common structural fragment found in various natural and synthetic compounds. Researchers have explored its antioxidant properties due to its potential to scavenge free radicals and protect cells from oxidative damage. Antioxidants play a crucial role in maintaining cellular health and preventing diseases associated with oxidative stress .

Antiproliferative and Anticancer Effects

Studies have investigated the antiproliferative potency of derivatives containing the 1,3-benzodioxole moiety. For instance, ethyl 1-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate has shown promise as an anticancer scaffold. Researchers have explored its effects on leukemia cells, emphasizing its potential as an antitumor agent .

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, similar compounds have shown anticancer activity. For instance, some compounds caused cell cycle arrest at the S phase and induced apoptosis in cancer cells .

properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethylidene)-5-tert-butyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-21(2,3)19-16(11-14-9-10-17-18(12-14)26-13-25-17)20(24)23(22-19)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVGRUHAGPIRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzodioxol-5-ylmethylidene)-5-tert-butyl-2-phenylpyrazol-3-one

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